molecular formula C9H19NO B2862971 1-[(dimethylamino)methyl]cyclohexan-1-ol CAS No. 21095-16-9

1-[(dimethylamino)methyl]cyclohexan-1-ol

Cat. No.: B2862971
CAS No.: 21095-16-9
M. Wt: 157.257
InChI Key: CZRCDRZKRJGHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(dimethylamino)methyl]cyclohexan-1-ol is an organic compound of significant interest in chemical research and development. With a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol, this cyclohexanol derivative features a dimethylaminomethyl functional group attached to the core ring structure . This structural motif, which combines a hydroxy group with a tertiary amine, makes it a valuable scaffold and intermediate in synthetic organic chemistry. Researchers utilize this compound in the development of more complex molecular architectures, particularly in pharmaceutical and materials science research. Its properties are consistent with its role as a potential precursor in the synthesis of salts or other derivatives with modified solubility and reactivity, as suggested by related compounds like the hydrochloride salt of a methoxy-phenyl analog . This product is provided exclusively For Research Use Only (RUO). It is strictly intended for laboratory research and chemical synthesis and is not certified for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(dimethylamino)methyl]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-10(2)8-9(11)6-4-3-5-7-9/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRCDRZKRJGHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21095-16-9
Record name 1-[(dimethylamino)methyl]cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 1-[(dimethylamino)methyl]cyclohexan-1-ol

The formation of this compound can be achieved through a couple of primary methodologies. These routes are characterized by their starting materials and the sequence of chemical transformations.

Direct Synthetic Approaches

While a direct one-pot synthesis of this compound from cyclohexanone (B45756), dimethylamine (B145610), and a methylating agent is theoretically plausible, the more established and controlled methods typically proceed in a stepwise fashion. A direct reaction of cyclohexanone with dimethylamine and a methyl Grignard reagent, for instance, would likely lead to a complex mixture of products due to the multiple reactive species present. Therefore, direct synthetic approaches are less commonly employed in favor of more robust, multi-step syntheses.

Synthetic Pathways via Key Intermediates

A more common and efficient pathway to this compound involves the initial synthesis of a key intermediate, 2-((dimethylamino)methyl)cyclohexanone (B127425). This intermediate is then subsequently reacted to yield the target tertiary alcohol.

The synthesis of 2-((dimethylamino)methyl)cyclohexanone is typically achieved through the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this case, cyclohexanone reacts with formaldehyde (B43269) and dimethylamine (often in the form of its hydrochloride salt) to produce the Mannich base, 2-((dimethylamino)methyl)cyclohexanone. google.comoc-praktikum.de

Following the formation of the aminoketone intermediate, the target compound, this compound, can be synthesized via a Grignard reaction. The ketone carbonyl of 2-((dimethylamino)methyl)cyclohexanone is susceptible to nucleophilic attack by an organometallic reagent. Specifically, the addition of a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium chloride, to the ketone will result in the formation of the desired tertiary alcohol after an acidic workup. This reaction is analogous to the synthesis of 1-methylcyclohexanol (B147175) from cyclohexanone using a Grignard reagent. vaia.comquora.com A similar transformation has been reported in the synthesis of (RR,SS)-2-(dimethylamino)methyl-1-(3-methoxyphenyl)cyclohexanol (Tramadol), where 2-dimethylaminomethyl cyclohexanone is reacted with a Grignard reagent. google.com

Mechanistic Studies of Formation Reactions

Understanding the reaction mechanisms is crucial for controlling the synthesis and optimizing the outcomes. The formation of this compound via the intermediate pathway involves two key mechanistic steps: the Mannich reaction and the Grignard reaction.

Elucidation of Reaction Mechanisms (e.g., Mannich-type reactions for precursors)

The Mannich reaction for the synthesis of the 2-((dimethylamino)methyl)cyclohexanone precursor proceeds through a well-established mechanism. The reaction begins with the formation of an Eschenmoser-like salt, a dimethylaminomethylium ion, from the reaction of dimethylamine with formaldehyde. Cyclohexanone, under the reaction conditions, can exist in equilibrium with its enol or enolate form. The enol or enolate then acts as a nucleophile, attacking the electrophilic carbon of the dimethylaminomethylium ion. This is followed by a proton transfer to yield the final aminoketone product. The reaction is typically carried out in the presence of an acid catalyst, which facilitates both the formation of the iminium ion and the enolization of the ketone.

The subsequent Grignard reaction involves the nucleophilic addition of the carbanionic methyl group from the methylmagnesium halide to the electrophilic carbonyl carbon of 2-((dimethylamino)methyl)cyclohexanone. This addition proceeds through a tetrahedral intermediate, an alkoxide, which is coordinated to the magnesium halide. The final step is the protonation of this alkoxide during an aqueous acidic workup to yield the tertiary alcohol, this compound. It is important to carry out the Grignard reaction under anhydrous conditions to prevent the quenching of the highly basic Grignard reagent by acidic protons.

Investigation of Catalytic Influence in Synthetic Pathways

While the Mannich reaction is often acid-catalyzed, the Grignard reaction is generally not considered a catalytic reaction in the traditional sense. However, the efficiency and selectivity of the Grignard addition can be influenced by various factors, including the choice of solvent and the presence of additives. For instance, in the synthesis of related compounds, the use of certain additives has been shown to influence the stereoselectivity of the Grignard reaction. google.com Research into catalytic asymmetric additions of Grignard reagents to ketones is an active area, often employing chiral ligands in conjunction with a metal catalyst to achieve enantioselectivity. nih.gov However, for the synthesis of the racemic mixture of this compound, such catalytic systems are not typically required.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The optimization of synthetic conditions is paramount for maximizing the yield of this compound and minimizing the formation of byproducts. Key parameters for optimization include reaction temperature, solvent, and reactant stoichiometry.

For the initial Mannich reaction, careful control of temperature and reaction time is crucial. The reaction is often heated to ensure a reasonable reaction rate, but excessive heat can lead to side reactions. The choice of solvent can also impact the reaction efficiency.

Solvent Effects on Reaction Outcomes

The choice of solvent is critical in both stages of the synthesis, influencing reaction rates, yields, and in some cases, stereoselectivity.

For the initial Mannich reaction, polar protic solvents are commonly employed. Ethanol is frequently cited as a suitable solvent, often in the presence of a catalytic amount of hydrochloric acid. Glacial acetic acid has also been used as a solvent, reportedly leading to higher yields of the Mannich base intermediate. The solvent's role is to facilitate the dissolution of the reactants and to mediate the proton transfer steps in the reaction mechanism.

In the subsequent Grignard reaction, anhydrous aprotic solvents are essential to prevent the quenching of the highly reactive Grignard reagent. Tetrahydrofuran (THF) is a common choice due to its ability to solvate the magnesium center of the Grignard reagent, thereby enhancing its reactivity. Toluene can also be used, sometimes in conjunction with THF. The use of ether solvents is crucial for the stability and reactivity of the organomagnesium species. The solvent can also influence the stereochemical outcome of the reaction, although this is more pronounced in more complex derivatives of this compound.

Reaction StepSolventEffect on Reaction
Mannich ReactionEthanolCommonly used, facilitates dissolution of reactants.
Mannich ReactionGlacial Acetic AcidMay lead to higher yields of the intermediate.
Grignard ReactionTetrahydrofuran (THF)Essential for stabilizing and activating the Grignard reagent.
Grignard ReactionTolueneCan be used as a co-solvent with THF.

Temperature and Pressure Influence on Synthesis

Temperature control is a crucial parameter throughout the synthesis to ensure optimal reaction rates and to minimize the formation of byproducts.

The Mannich reaction is typically carried out at elevated temperatures, often under reflux conditions, to drive the reaction to completion. The specific temperature will depend on the boiling point of the solvent used. For instance, when using ethanol, the reaction is heated to its reflux temperature.

Conversely, the Grignard reaction is highly exothermic and requires careful temperature management. The initial formation of the Grignard reagent and its subsequent reaction with the cyclohexanone intermediate are typically conducted at low temperatures. It is common practice to maintain the reaction temperature below 20-25°C using an ice bath. This control is vital to prevent side reactions such as enolization of the ketone and Wurtz coupling of the Grignard reagent, which would reduce the yield of the desired alcohol.

While laboratory-scale synthesis is typically conducted at atmospheric pressure, industrial-scale processes may involve vacuum distillation for the purification of the Mannich base intermediate. This allows for the removal of lower-boiling impurities and solvents at temperatures that avoid thermal degradation of the product.

Reaction StepParameterTypical Conditions and Rationale
Mannich ReactionTemperatureReflux temperature of the solvent (e.g., ethanol) to ensure a sufficient reaction rate.
Grignard ReactionTemperatureMaintained below 20-25°C to control the exothermic nature of the reaction and minimize side products.
PurificationPressureVacuum distillation may be used to purify the intermediate at lower temperatures.

Reagent Stoichiometry and Purity Effects

The stoichiometry of the reactants plays a direct role in the efficiency and yield of the synthesis. In the Mannich reaction, approximately equimolar amounts of cyclohexanone, formaldehyde, and dimethylamine hydrochloride are typically used. A slight excess of formaldehyde may be employed to ensure complete conversion of the cyclohexanone.

For the Grignard reaction, a slight excess of the Grignard reagent (e.g., methylmagnesium bromide) relative to the 2-[(dimethylamino)methyl]cyclohexanone intermediate is generally used. This ensures that all of the ketone is consumed. The purity of the reagents is also paramount. The magnesium used for the Grignard reagent must be of high purity and the glassware must be scrupulously dried to ensure the successful formation of the organomagnesium species. Any moisture present will react with and destroy the Grignard reagent, leading to lower yields. Similarly, the purity of the Mannich base intermediate will affect the purity of the final product and the efficiency of the Grignard reaction.

Novel Synthetic Approaches and Green Chemistry Considerations

While the traditional Mannich and Grignard reaction sequence is a well-established route for the synthesis of this compound and its analogues, there is a growing interest in developing more sustainable and efficient synthetic methodologies.

One area of exploration is the use of continuous-flow synthesis. This technology offers several advantages over traditional batch processing, including improved heat transfer, better control over reaction parameters, and enhanced safety, particularly for highly exothermic reactions like the Grignard addition. The continuous-flow synthesis of Tramadol has been demonstrated, suggesting that a similar approach could be applied to the synthesis of this compound. This could lead to higher throughput and more consistent product quality.

From a green chemistry perspective, efforts are being made to replace hazardous solvents with more environmentally benign alternatives. For reactions analogous to the synthesis of the target compound, greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been investigated. These solvents are derived from renewable resources and have a better environmental, health, and safety profile compared to traditional ethereal solvents like THF.

Furthermore, the development of organocatalytic methods for the Mannich reaction represents a greener alternative to the use of strong acids or bases. While not yet specifically reported for this synthesis, organocatalysis is a rapidly advancing field that could offer a more sustainable route to the 2-[(dimethylamino)methyl]cyclohexanone intermediate.

Another green chemistry principle is the reduction of energy consumption. The use of microwave irradiation to accelerate the Mannich reaction has been explored for similar systems. Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields, leading to a more energy-efficient process. Additionally, solvent-free "grindstone chemistry" methods have been reported for the synthesis of related aminoalkyl naphthols, which could potentially be adapted for the Mannich reaction step in this synthesis. ijcmas.comorientjchem.org

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 1-[(dimethylamino)methyl]cyclohexan-1-ol. Through various NMR experiments, it is possible to assign every proton and carbon atom to its specific position within the molecule.

The ¹H NMR spectrum of this compound is expected to display several distinct signals corresponding to the different types of protons in the molecule. The integration of these signals would confirm the number of protons in each unique environment. The hydroxyl (-OH) proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The protons of the cyclohexane (B81311) ring would produce complex multiplets in the aliphatic region of the spectrum. The two methyl groups attached to the nitrogen atom are chemically equivalent and would therefore yield a sharp singlet, integrating to six protons. The methylene (B1212753) bridge (-CH₂-) protons would also produce a distinct signal, likely a singlet or a pair of doublets if rotation is restricted.

Table 1: Expected ¹H NMR Signals for this compound

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Number of Protons
Hydroxyl (-OH)Variable (Broad)Singlet (broad)1H
Cyclohexane Ring (-C₅H₁₀-)~ 1.2 - 1.8Multiplet10H
Methylene Bridge (-CH₂-N)~ 2.3 - 2.5Singlet2H
N-Methyl (-N(CH₃)₂)~ 2.2 - 2.4Singlet6H

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of seven distinct carbon signals are anticipated, as the two N-methyl groups are equivalent, and some of the cyclohexane carbons may also be equivalent depending on the chair conformation dynamics. The spectrum would feature a signal for the quaternary carbon C1, which is bonded to the hydroxyl group, appearing in the typical range for carbinol carbons. The carbons of the cyclohexane ring would resonate in the aliphatic region. The N-methyl carbons would produce a single, sharp signal, and the methylene bridge carbon would also be clearly identifiable.

Table 2: Expected ¹³C NMR Signals for this compound

Carbon Type Expected Chemical Shift (ppm)
Quaternary Alcohol Carbon (C-OH)~ 70 - 75
Methylene Bridge Carbon (-CH₂-N)~ 60 - 65
N-Methyl Carbons (-N(CH₃)₂)~ 45 - 50
Cyclohexane Ring Carbons (-CH₂-)~ 20 - 40

Note: Chemical shifts are approximate and serve as a guide for spectral interpretation.

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this compound, an HSQC spectrum would show correlations between the cyclohexane proton multiplets and their corresponding carbon signals, the methylene bridge protons and its carbon signal, and the N-methyl protons and the N-methyl carbon signal. The quaternary carbon (C1) would be absent from the HSQC spectrum as it bears no protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between different parts of the molecule. For instance, an HMBC spectrum would show a correlation from the N-methyl protons to the methylene bridge carbon, confirming the dimethylamino-methyl fragment. Correlations would also be expected from the methylene bridge protons to the quaternary carbon (C1) of the cyclohexane ring, unequivocally establishing the attachment point of the side chain.

The quaternary carbon C1 in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Standard NMR techniques cannot distinguish between enantiomers. However, the enantiomeric excess (ee) can be determined using ³¹P NMR spectroscopy after derivatizing the alcohol with a chiral derivatizing agent (CDA).

The process involves reacting the racemic or enantiomerically-enriched alcohol with an enantiomerically pure phosphorus-containing CDA, such as a chiral phosphonic acid chloride. This reaction forms two new diastereomeric phosphonate (B1237965) esters. Diastereomers, unlike enantiomers, have different physical properties and produce distinct signals in the NMR spectrum.

In the ³¹P NMR spectrum of the derivatized mixture, two separate peaks would appear, one for each diastereomer. The relative integration of these two peaks directly corresponds to the ratio of the enantiomers in the original alcohol sample, allowing for a precise calculation of the enantiomeric excess. This method is highly valued for its accuracy and the large chemical shift dispersion often observed in ³¹P NMR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, which in turn helps to confirm its molecular formula.

For this compound, with the molecular formula C₉H₁₉NO, the exact monoisotopic mass is 157.1467 u. In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecule that has lost one electron is called the molecular ion (M⁺) peak. The m/z value of this peak would be approximately 157, confirming the molecular weight of the compound.

High-resolution mass spectrometry (HRMS) can measure the m/z value to several decimal places. An HRMS measurement of 157.1467 would provide strong evidence for the molecular formula C₉H₁₉NO, as this mass is unique to that specific combination of atoms. Additionally, a smaller peak at M+1 (m/z 158) would be observable due to the natural abundance of the ¹³C isotope. The relative intensity of the M+1 peak compared to the M⁺ peak can further help to confirm the number of carbon atoms in the molecule.

Fragmentation Pattern Analysis for Structural Motifs

Mass spectrometry provides critical insights into the structure of a molecule by analyzing the mass-to-charge ratio (m/z) of its ion and the fragment ions produced upon ionization. For this compound, the fragmentation pattern is dictated by the presence of the tertiary amine and tertiary alcohol functional groups on the cyclohexane ring.

Upon electron ionization, the molecular ion ([M]•+) is formed. This ion is often unstable and undergoes fragmentation through characteristic pathways to yield more stable ions. chemguide.co.uk The primary fragmentation mechanisms expected for this compound include alpha-cleavage, dehydration, and ring cleavage.

Alpha-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this results in the formation of a stable iminium ion, [CH₂=N(CH₃)₂]⁺, which would produce a strong signal at m/z 58. This fragment is often the base peak in the mass spectra of N,N-dimethylaminomethyl compounds.

Dehydration: Tertiary alcohols readily lose a molecule of water (H₂O, mass of 18 Da) under mass spectrometric conditions. This would lead to a fragment ion at m/z 139 ([M-18]⁺).

Cyclohexane Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, leading to a series of characteristic hydrocarbon fragments. A common fragmentation pathway for cyclohexyl derivatives involves the loss of ethene, which can lead to an ion at m/z 56. docbrown.info

The interplay of these fragmentation pathways provides a unique mass spectral fingerprint for the identification and structural confirmation of this compound.

m/zProposed Fragment IonPotential Fragmentation Pathway
157[C₉H₁₉NO]⁺•Molecular Ion (M⁺•)
139[C₉H₁₇N]⁺•Loss of Water (-H₂O)
58[C₃H₈N]⁺Alpha-cleavage forming the dimethyliminium ion
56[C₄H₈]⁺•Ring cleavage (loss of C₂H₄ from an intermediate)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. nih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass of an ion to several decimal places. This precision allows for the calculation of a unique elemental formula, as very few combinations of atoms will have the same exact mass. nih.gov

For this compound, the molecular formula is C₉H₁₉NO. The theoretical monoisotopic (exact) mass can be calculated using the masses of the most abundant isotopes of each element. This calculated exact mass serves as a crucial parameter for confirming the identity of the compound in complex samples.

The ability of HRMS to distinguish between ions with the same nominal mass but different elemental compositions (isobars) is essential for unambiguous compound identification. nih.gov For instance, a fragment ion with a nominal mass of 85 could correspond to either [C₆H₁₃]⁺ or [C₅H₉O]⁺. HRMS can easily differentiate these, as their exact masses are 85.1017 and 85.0653, respectively. nih.gov

ParameterValue
Molecular FormulaC₉H₁₉NO
Nominal Mass157 Da
Theoretical Exact Mass157.14666 Da

Ion Mobility Mass Spectrometry for Collision Cross Section (CCS)

Ion Mobility Spectrometry (IMS), when coupled with mass spectrometry, provides an additional dimension of separation and characterization based on the size, shape, and charge of an ion. nih.govchromatographyonline.com This technique measures the time it takes for an ion to travel through a gas-filled chamber under the influence of an electric field. From this drift time, a rotationally averaged collision cross-section (CCS) value can be derived. nih.gov

The CCS is a fundamental physicochemical property of an ion that reflects its three-dimensional shape in the gas phase. nih.govnih.gov This value is highly reproducible and can serve as a robust analytical parameter, alongside retention time and m/z, to increase the confidence of compound identification. nih.gov A key advantage of IMS-MS is its ability to separate isomeric compounds that may be indistinguishable by mass spectrometry alone. mdpi.com

While specific experimental CCS data for this compound are not available in the surveyed literature, the application of IMS-MS would be a valuable tool for its characterization. The determination of its CCS value would provide unique structural information and aid in its differentiation from potential isomers in complex matrices.

TechniquePrincipleInformation Obtained
Ion Mobility Mass Spectrometry (IMS-MS)Separates ions in the gas phase based on their size, shape, and charge.Drift time, Collision Cross Section (CCS), separation of isomers and isobars.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds within a molecule vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs.

The structure of this compound contains several functional groups that give rise to distinct absorption bands in an IR spectrum.

O-H Group: The tertiary alcohol functional group will produce a strong and characteristically broad absorption band in the region of 3600-3200 cm⁻¹. pressbooks.pub The broadening is a result of intermolecular hydrogen bonding.

C-H Bonds: The aliphatic C-H bonds of the cyclohexane ring and methyl groups will show sharp, strong stretching vibrations in the 3000-2850 cm⁻¹ region. libretexts.org

C-O Bond: The C-O single bond of the tertiary alcohol will exhibit a strong stretching absorption typically found around 1150 cm⁻¹.

C-N Bond: The C-N bond of the tertiary amine gives rise to a stretching vibration in the fingerprint region, generally between 1250 and 1020 cm⁻¹. This peak can be of weak to medium intensity and may be difficult to distinguish from other absorptions in this region.

The combination of these characteristic bands in an IR spectrum allows for the confirmation of the key functional groups within the molecule.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3600 - 3200O-H stretchAlcoholStrong, Broad
3000 - 2850C-H stretchAlkane (CH₃, CH₂, CH)Strong, Sharp
~1150C-O stretchTertiary AlcoholStrong
1250 - 1020C-N stretchTertiary AmineWeak to Medium

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides detailed information about the electron density within the crystal, from which a model of the atomic structure can be built and refined.

A successful crystallographic analysis of this compound would provide unambiguous information on:

Molecular Connectivity: Confirmation of the atomic bonding sequence.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The specific spatial arrangement of the atoms, including the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).

Stereochemistry: The absolute configuration of any chiral centers.

Intermolecular Interactions: Details of how the molecules are arranged in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

A search of the scientific literature did not yield a published crystal structure for this compound. However, this technique remains the gold standard for obtaining definitive solid-state structural information.

Crystallographic ParameterInformation Provided
Crystal SystemClassification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).
Space GroupDescribes the symmetry elements within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the basic repeating unit of the crystal lattice.
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell.

Stereochemical Investigations and Conformational Analysis

Identification and Separation of Stereoisomers

Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Key types of stereoisomerism relevant to cyclohexane (B81311) systems include cis/trans isomerism and enantiomerism.

Cis/trans isomerism, a form of diastereomerism, is possible in substituted cycloalkanes. It describes the relative orientation of substituents attached to the ring. Substituents are considered cis if they are on the same face (or side) of the ring and trans if they are on opposite faces. libretexts.org For this type of isomerism to occur, at least two different carbons in the ring must each bear a substituent. libretexts.org

In the specific case of 1-[(dimethylamino)methyl]cyclohexan-1-ol, both the hydroxyl (-OH) group and the (dimethylamino)methyl [-CH₂N(CH₃)₂] group are attached to the same carbon atom (C1). In such 1,1-disubstituted cyclohexanes, cis/trans isomerism is not possible, as the concept relies on the relative positioning of substituents on different ring carbons. libretexts.org

Enantiomers are stereoisomers that are non-superimposable mirror images of each other, a property known as chirality. mdpi.com A molecule is chiral if it contains at least one stereocenter, typically a carbon atom bonded to four different groups. mdpi.com For the compound this compound, the carbon atom at position 1 (C1) is bonded to a hydroxyl group, a (dimethylamino)methyl group, and two methylene (B1212753) groups (-CH₂) that are part of the cyclohexane ring (C2 and C6). Because the path from C1 around the ring through C2 is identical to the path through C6, the groups attached at C2 and C6 are considered identical from the perspective of C1. Therefore, C1 is not a stereocenter, and the molecule is achiral.

As this compound is achiral, it does not have an enantiomer and cannot exist as a racemic mixture. Consequently, an assessment of enantiomeric purity is not applicable to this specific compound. For chiral compounds, enantiomeric purity is a critical parameter, often determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry, which measures the rotation of plane-polarized light. mdpi.com

Conformational Preferences and Dynamics of the Cyclohexanol (B46403) Core

The cyclohexane ring is not planar; it adopts puckered conformations to minimize angle strain and torsional strain. libretexts.org The study of these different spatial arrangements and their relative stabilities is known as conformational analysis.

To achieve the ideal tetrahedral bond angle of approximately 109.5° and avoid the eclipsing interactions of a planar structure, the cyclohexane ring primarily exists in two main conformations: the chair and the boat. libretexts.orgwikipedia.org

Chair Conformation: This is the most stable conformation of cyclohexane, as it effectively eliminates both angle strain (bond angles are ~111°) and torsional strain (all C-H bonds are staggered). libretexts.orgkhanacademy.org The molecule rapidly interconverts between two equivalent chair forms through a process known as a "ring flip". libretexts.orgyoutube.com

Boat Conformation: This is a less stable, more energetic conformation. Its instability arises from two main sources: torsional strain from eclipsing C-H bonds and steric strain between the two "flagpole" hydrogen atoms that point towards each other across the ring. libretexts.orgkhanacademy.org

Twist-Boat Conformation: This conformation is an intermediate in energy between the chair and boat forms. It is more stable than the boat conformation because it relieves some of the flagpole interactions and torsional strain. youtube.com

ConformationRelative Energy (kJ/mol)Key Strain Features
Chair0No significant angle or torsional strain. libretexts.org
Twist-Boat~23Reduced torsional and steric strain compared to boat. youtube.com
Boat~29Torsional strain (eclipsing bonds) and steric strain (flagpole hydrogens). libretexts.org
Half-Chair~45Significant angle and torsional strain; acts as a transition state. youtube.com

In the chair conformation, the twelve hydrogen atoms (or substituents) can occupy two distinct types of positions:

Axial (a): Six positions that are parallel to the principal axis of the ring, pointing up or down. wikipedia.org

Equatorial (e): Six positions that point out from the "equator" of the ring. wikipedia.org

During a ring flip, all axial positions become equatorial, and all equatorial positions become axial. youtube.com For a substituted cyclohexane, the two resulting chair conformers are generally not of equal energy. Substituents, particularly bulky ones, are more stable in the equatorial position. This preference is due to the avoidance of steric hindrance known as 1,3-diaxial interactions , which are repulsive forces between an axial substituent and the axial hydrogen atoms on the third carbon away. sapub.org

For this compound, the two substituents on C1 will occupy one axial and one equatorial position in any given chair conformation. libretexts.org A ring flip will interchange these positions. The stability of the two conformers depends on which of the two substituents—hydroxyl (-OH) or (dimethylamino)methyl [-CH₂N(CH₃)₂]—is larger. The (dimethylamino)methyl group is significantly bulkier than the hydroxyl group. Therefore, the most stable conformation is the one where the (dimethylamino)methyl group occupies the more spacious equatorial position, minimizing 1,3-diaxial interactions.

Conformer-CH₂N(CH₃)₂ Position-OH PositionRelative StabilityReason
AEquatorialAxialMore StableThe larger substituent is in the less sterically hindered equatorial position. libretexts.org
BAxialEquatorialLess StableThe larger substituent experiences significant 1,3-diaxial steric strain. sapub.org

Chiral Resolution Techniques for Enantiomers

Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its constituent enantiomers. wikipedia.org Since enantiomers have identical physical properties in an achiral environment, this separation requires the introduction of a chiral influence. libretexts.org

Common methods of chiral resolution include:

Formation of Diastereomeric Salts: This is a classical and widely used method. A racemic mixture of an acid (or base) is treated with an enantiomerically pure chiral base (or acid), known as a resolving agent. wikipedia.orglibretexts.org This reaction produces a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. After separation, the resolving agent is removed, yielding the purified enantiomers. wikipedia.orglibretexts.org

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) within an HPLC column. The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes. nih.gov This differential interaction causes one enantiomer to be retained more strongly on the column, leading to different elution times and enabling their separation. mdpi.comwikipedia.org

Spontaneous or Preferential Crystallization: In some cases, enantiomers can crystallize separately from a saturated solution of the racemate to form a mechanical mixture of crystals, which can then be physically separated. mdpi.com More commonly, crystallization of one enantiomer can be induced by "seeding" the solution with a pure crystal of that enantiomer. wikipedia.org

As established in section 4.1.2, the compound this compound is achiral and does not possess enantiomers. Therefore, the techniques of chiral resolution are not applicable to this molecule.

Diastereomeric Salt Formation

The resolution of racemic this compound into its constituent enantiomers can be achieved through the formation of diastereomeric salts. This classical resolution technique leverages the principle that diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org The basic nature of the dimethylamino group in the target compound allows for the formation of salts with chiral acids, which act as resolving agents.

Commonly employed chiral resolving agents for amines include enantiomerically pure forms of tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The reaction of the racemic base with a single enantiomer of a chiral acid results in a mixture of two diastereomeric salts. For instance, reacting racemic this compound with (+)-tartaric acid would yield a mixture of [(+)-1-[(dimethylamino)methyl]cyclohexan-1-ol]-(+)-tartrate and [(-)-1-[(dimethylamino)methyl]cyclohexan-1-ol]-(+)-tartrate.

The success of the resolution is contingent on the differential solubility of these diastereomeric salts in a given solvent system. The selection of an appropriate solvent is therefore a crucial step, often determined empirically. Solvents such as methanol, ethanol, or aqueous mixtures are frequently used. nih.gov One diastereomer will preferentially crystallize from the solution due to its lower solubility, while the other remains in the mother liquor. The less soluble diastereomeric salt can then be isolated by filtration. Subsequently, the chiral auxiliary (the resolving agent) is removed, typically by treatment with a base, to yield the optically pure enantiomer of the target compound. A similar process can be applied to the mother liquor to isolate the other enantiomer.

Table 1: Illustrative Example of Diastereomeric Salt Resolution Data

Resolving AgentSolvent SystemDiastereomeric SaltMelting Point (°C)Solubility ( g/100 mL)
(+)-Tartaric AcidMethanolSalt of (+)-enantiomer155-1580.8
Salt of (-)-enantiomer142-1452.5
(-)-Mandelic AcidEthanolSalt of (+)-enantiomer130-1331.2
Salt of (-)-enantiomer125-1283.1

Note: The data in this table is illustrative and represents typical outcomes for the resolution of chiral amines.

Chromatographic Separation Methods (e.g., Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for both the analytical and preparative separation of enantiomers. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, consequently, their separation.

For the enantioselective separation of amino alcohols like this compound, polysaccharide-based CSPs are particularly effective. These include derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), which is commercially available under various trade names. windows.net The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a chiral recognition environment.

The development of a successful chiral HPLC method requires the optimization of several parameters, including the mobile phase composition, flow rate, and column temperature. For basic compounds like this compound, the mobile phase often consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), with the addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to improve peak shape and resolution. chromatographyonline.comresearchgate.net

Table 2: Exemplar Chiral HPLC Method Parameters

ParameterCondition
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 2.0

Note: This table provides an example of typical HPLC conditions for the separation of a chiral amino alcohol.

Influence of Stereochemistry on Chemical Reactivity and Interactions

The stereochemistry of this compound, arising from the presence of chiral centers and the conformational rigidity of the cyclohexane ring, significantly influences its chemical reactivity and intermolecular interactions. The spatial arrangement of the hydroxyl and (dimethylamino)methyl groups determines their accessibility and orientation, which in turn affects reaction rates and the stability of transition states. masterorganicchemistry.com

The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For 1-substituted-2-(aminomethyl)cyclohexanols, the relative orientation of the substituents (cis or trans) dictates the conformational equilibrium. Generally, there is a strong preference for bulky substituents to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. spcmc.ac.in For a closely related compound, it has been noted that the 2-(dimethylamino)methyl group is equatorial in both cis and trans racemates. acs.org

In the case of this compound, the trans isomer would likely have both the hydroxyl and the (dimethylamino)methyl groups in equatorial positions in the most stable chair conformation. In contrast, the cis isomer would be forced to have one group in an axial position, leading to greater steric strain and a higher energy state. nih.gov This conformational difference can lead to different reactivities. For example, an equatorial hydroxyl group is generally more sterically accessible for reactions such as esterification or etherification compared to an axial hydroxyl group.

Furthermore, the relative orientation of the hydroxyl and amino groups can influence intramolecular interactions, such as hydrogen bonding. In a conformation where these two groups are in close proximity, intramolecular hydrogen bonding can occur, which can affect the acidity of the hydroxyl proton and the basicity of the amino nitrogen. These effects can modulate the reactivity of the molecule in various chemical transformations. The stereochemical arrangement is also paramount in biological interactions, as the specific three-dimensional structure is crucial for binding to chiral receptors or enzymes. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular orbitals and electron distribution.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. For 1-[(dimethylamino)methyl]cyclohexan-1-ol, a DFT approach, such as using the B3LYP functional with a 6-31G(d,p) basis set, would be employed to determine its most stable three-dimensional structure (geometry optimization). This process finds the arrangement of atoms that corresponds to the lowest energy state.

The analysis would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations provide insights into the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability.

Table 1: Predicted Geometrical Parameters from a Hypothetical DFT Calculation

Parameter Predicted Value
C-C (cyclohexane ring) ~1.54 Å
C-O (hydroxyl) ~1.43 Å
C-N (dimethylamino) ~1.47 Å
O-H (hydroxyl) ~0.96 Å
C-C-C (ring angle) ~111°

Note: These are representative values and would be precisely determined by actual DFT calculations.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical data. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide even higher accuracy for electronic structure and energy calculations. These methods would be used to refine the results obtained from DFT, offering a more precise understanding of the molecule's electronic properties and interaction energies.

Molecular Dynamics Simulations for Conformational Sampling

The cyclohexane (B81311) ring in this compound is not static; it can adopt various conformations, with the "chair" conformation typically being the most stable. evitachem.com Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior. nih.gov

An MD simulation would be performed by placing the molecule in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution) and calculating the forces between atoms using a force field (like AMBER or CHARMM). mdpi.com The simulation would reveal the preferred conformations of the cyclohexane ring and the orientation of the (dimethylamino)methyl and hydroxyl substituents. This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties. For this compound, DFT calculations can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. The calculations would provide a table of chemical shifts for each unique proton and carbon atom in the molecule, aiding in the interpretation of experimental NMR spectra.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
C (hydroxyl-bearing) 70-80
C (aminomethyl) 55-65
C (dimethylamino) 40-50

Note: These are estimated ranges. Precise values would result from specific calculations.

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. mdpi.commdpi.com The MEP map for this compound would be calculated to visualize regions of positive and negative electrostatic potential.

Typically, the region around the lone pair of electrons on the nitrogen atom of the dimethylamino group and the oxygen atom of the hydroxyl group would exhibit a negative potential (nucleophilic sites), making them likely to interact with positively charged species. Conversely, the hydrogen atom of the hydroxyl group would show a positive potential (electrophilic site), indicating a propensity for hydrogen bonding. researchgate.net

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate potential reactions, such as its synthesis via a Grignard reaction involving 2-[(dimethylamino)methyl]cyclohexanone. google.com

By calculating the energies of reactants, products, and intermediate transition states, computational models can map out the most likely reaction pathway. This includes identifying the energy barriers for each step of the reaction, which determines the reaction rate. Such studies provide a molecular-level understanding of how the compound is formed and how it might react with other chemical species.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Hydroxyl Group

The hydroxyl group in 1-[(dimethylamino)methyl]cyclohexan-1-ol is tertiary, meaning the carbon atom bearing the -OH group is bonded to three other carbon atoms. This structural feature significantly impacts its reactivity, particularly its resistance to oxidation and the sterically hindered nature of substitution reactions.

Esterification and Etherification Reactions

The formation of esters and ethers from the tertiary hydroxyl group of this compound is challenging due to significant steric hindrance. quora.com

Esterification: Standard Fischer esterification, which involves reacting an alcohol with a carboxylic acid under acidic catalysis, is generally ineffective for tertiary alcohols. reddit.com The bulky cyclohexyl ring and adjacent dimethylaminomethyl group impede the approach of the carboxylic acid. However, ester derivatives can be synthesized using more reactive acylating agents or specialized coupling methods.

Acid Chlorides and Anhydrides: Reaction with highly reactive acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (like pyridine) can facilitate ester formation.

Modern Coupling Agents: Methods developed for sterically hindered alcohols, such as using benzotriazole (B28993) esters generated in situ, can yield the desired ester products. researchgate.net Kinetic studies on the esterification of other N,N-dialkylamino alcohols have shown that the reaction rate can be influenced by intramolecular interactions and the specific geometry of the molecule. researchgate.net

Etherification: Ether synthesis is also complicated by steric factors. Acid-catalyzed dehydration is not a viable method as it primarily works for primary alcohols and would lead to elimination products with a tertiary substrate. masterorganicchemistry.com The Williamson ether synthesis, which involves an alkoxide reacting with an alkyl halide, is also difficult to implement due to the steric hindrance around the oxygen atom, making nucleophilic attack challenging. Specialized methods, such as those employing metal-catalyzed couplings, may be required to form sterically hindered tertiary alkyl ethers. organic-chemistry.org

Formation of Other Oxygen-Containing Derivatives

Beyond esters and ethers, the hydroxyl group can be converted into other derivatives for protection or to modify the compound's properties.

Silyl (B83357) Ethers: The hydroxyl group can be protected by converting it into a silyl ether using reagents like trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base. This is a common strategy in multi-step syntheses to temporarily render the alcohol unreactive.

Carbamates: Reaction with isocyanates can form carbamate (B1207046) (urethane) derivatives. This reaction is often efficient even with sterically hindered alcohols.

Reactions Involving the Dimethylamine (B145610) Group

The dimethylamino group is a tertiary amine, characterized by its basicity and nucleophilicity, which allows for reactions at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

N-Alkylation: As a tertiary amine, the dimethylamino group can act as a nucleophile and react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. mdpi.com This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom and significantly alters the molecule's properties, such as its solubility. mdpi.comnih.gov The rate of quaternization can be influenced by the alkylating agent used and the reaction conditions. d-nb.inforesearchgate.net

N-Acylation: N-acylation, the reaction with an acylating agent to form an amide, is not possible for the dimethylamino group because it lacks the necessary N-H bond for the reaction to proceed. This reaction is characteristic of primary and secondary amines.

Salt Formation and Protonation Studies

The lone pair of electrons on the nitrogen atom of the dimethylamino group imparts basic properties, allowing it to readily react with acids to form salts. google.comgoogle.com This is one of the most common and important reactions for this type of compound, as salt formation is frequently used to improve water solubility and crystallinity, which aids in purification and handling. google.comgoogle.com

Protonation occurs when the compound is treated with an acid, where the nitrogen atom accepts a proton (H⁺) to form a positively charged ammonium cation. The resulting salt consists of this cation and the conjugate base of the acid (e.g., chloride, bromide).

The extent of protonation in a solution is dependent on the pH of the solution and the pKa of the conjugate acid of the amine. libretexts.orgyoutube.com For tertiary amines, the pKa of the corresponding ammonium ion is typically in the range of 9-11, indicating they are significantly protonated in acidic to neutral solutions. This protonation state has a profound effect on the molecule's interaction with biological systems and its physicochemical properties.

Table 1: Examples of Salt Formation with Various Acids

Acid Used Acid Formula Resulting Salt Name
Hydrochloric Acid HCl This compound hydrochloride
Hydrobromic Acid HBr This compound hydrobromide
Sulfuric Acid H₂SO₄ This compound sulfate
Acetic Acid CH₃COOH This compound acetate

Formation of Amine Oxides

The tertiary amine functionality in this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide, also known as an amine oxide. This transformation results in a compound with the chemical formula R₃N⁺-O⁻, where a coordinate covalent bond exists between the nitrogen and oxygen atoms. wikipedia.org Amine oxides are generally synthesized through the oxidation of tertiary amines. wikipedia.org

The reaction is typically carried out using common oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org The process involves the nucleophilic attack of the nitrogen's lone pair electrons on the electrophilic oxygen of the oxidant. The choice of oxidant and reaction conditions can be optimized to achieve high yields. In aqueous solutions, the properties of amine oxides can be pH-dependent; they behave as nonionic compounds in neutral or alkaline conditions, but can be protonated in acidic media to form cationic species. ekb.eg While specific studies detailing the N-oxidation of this compound are not prevalent, the reaction follows a well-established mechanism for tertiary amines.

Table 1: Common Reagents for Tertiary Amine Oxidation

Oxidizing Agent Formula Typical Conditions
Hydrogen Peroxide H₂O₂ Aqueous or alcoholic solvent, room or elevated temperature
meta-Chloroperoxybenzoic Acid mCPBA Chlorinated solvent (e.g., CH₂Cl₂), 0°C to room temperature
Caro's Acid H₂SO₅ Prepared in situ from H₂O₂ and H₂SO₄

Reactions Involving the Cyclohexane (B81311) Ring

The cyclohexane ring of this compound serves as a saturated carbocyclic scaffold. Its reactivity is largely dictated by the inert nature of its sp³-hybridized C-H and C-C bonds and the conformational preferences of the ring system.

Substitution Reactions on the Ring System

Direct substitution on the saturated cyclohexane ring is chemically challenging and generally requires harsh reaction conditions, such as those used for free-radical halogenation, which often lack selectivity. For a substituted cyclohexane like this compound, the presence of the hydroxyl and (dimethylamino)methyl groups at the C1 position introduces significant steric hindrance.

The conformational equilibrium of the ring, primarily the chair conformation, influences the accessibility of ring protons. Substituents prefer an equatorial position to minimize steric strain arising from 1,3-diaxial interactions. youtube.com In this molecule, the bulky (dimethylamino)methyl group and the hydroxyl group are fixed at C1, influencing the stability of adjacent reactive intermediates. There is limited specific literature describing direct substitution reactions on the cyclohexane ring of this particular compound, as reactions at the more reactive hydroxyl and amino functional groups are far more common.

Ring Expansion/Contraction Reactions

Ring expansion and contraction reactions provide pathways to alter the size of the carbocyclic core. wikipedia.orgetsu.edu Such rearrangements are often driven by the formation of a more stable carbocation or the release of ring strain. etsu.edu

Ring Expansion: A plausible pathway for ring expansion of this compound involves a pinacol-type rearrangement. wikipedia.org Treatment of the tertiary alcohol with a strong acid would lead to protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation at C1. A subsequent 1,2-alkyl shift from the cyclohexane ring (Wagner-Meerwein rearrangement) would result in the expansion of the six-membered ring to a seven-membered cycloheptanone (B156872) ring system. The Tiffeneau–Demjanov rearrangement is another related method for ring expansion. wikipedia.org

Table 2: Potential Rearrangement Reactions

Reaction Type Initiating Step Key Intermediate Potential Product Class
Ring Expansion (Pinacol-type) Protonation of C1-OH and loss of H₂O Tertiary carbocation at C1 Substituted Cycloheptanone

Functional Group Interconversions and Chemoselectivity Studies

The presence of two distinct functional groups—a tertiary alcohol and a tertiary amine—presents opportunities for various interconversions, while also posing challenges in chemoselectivity.

The tertiary amine is basic and can be readily protonated by acids to form a water-soluble ammonium salt. google.com This property is often exploited during aqueous workups in synthesis to separate the compound from non-basic impurities. google.com As discussed previously (Section 6.2.3), the amine can also be oxidized to an N-oxide.

The tertiary hydroxyl group is resistant to oxidation under standard conditions that would typically convert primary or secondary alcohols to aldehydes or ketones. Strong oxidizing conditions would likely lead to C-C bond cleavage. However, under acidic conditions, the hydroxyl group can be eliminated to form an alkene, although this would likely be accompanied by the rearrangement reactions discussed in Section 6.3.2.

Chemoselectivity would be crucial in any synthetic modification. For example, to perform a reaction at the hydroxyl group without affecting the amine, the amine could first be protected, perhaps by protonation or by conversion to a quaternary ammonium salt. Conversely, protecting the hydroxyl group, for instance as a silyl ether, would allow for selective manipulation of the amine functionality.

Development of Chemical Derivatization for Analytical Applications

Chemical derivatization is a strategy used to modify an analyte to improve its detection and separation in analytical techniques like chromatography. mdpi-res.com For this compound, derivatization can target either the amine or the hydroxyl group to enhance its analytical properties.

Derivatization of the Amine: The tertiary amine can be converted into a quaternary ammonium salt using an alkylating agent that contains a chromophore or fluorophore. This would allow for sensitive detection using UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC).

Derivatization of the Alcohol: The tertiary alcohol can be derivatized to increase its volatility for Gas Chromatography (GC) analysis. Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can convert the hydroxyl group into a trimethylsilyl (TMS) ether, which is more thermally stable and volatile.

Indirect Derivatization: In the analysis of related compounds or impurities, derivatization of precursor molecules is also a valid strategy. For example, the ketone precursor to this compound, 2-[(dimethylamino)methyl]cyclohexanone, can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to form a hydrazone. nih.gov This derivative is highly colored and can be easily quantified by HPLC-UV, providing an indirect method to assess the purity of starting materials or to quantify ketone-related impurities. nih.gov

Table 3: Summary of Analytical Derivatization Strategies

Functional Group Reagent Type Purpose Analytical Technique
Tertiary Amine Alkylating agent with chromophore/fluorophore Enhance UV or fluorescence detection HPLC
Tertiary Alcohol Silylating Agent (e.g., BSTFA) Increase volatility and thermal stability GC, GC-MS

Applications As a Synthetic Building Block and Ligand Precursor

Role in the Synthesis of Complex Organic Molecules

1-[(dimethylamino)methyl]cyclohexan-1-ol serves as a versatile building block in the construction of more elaborate molecular architectures. Its cyclohexane (B81311) ring provides a rigid framework, while the amino and hydroxyl functionalities offer reactive sites for various chemical transformations.

A significant application of this compound is its role as a key intermediate in the synthesis of pharmaceuticals. Notably, it is a precursor to the analgesic drug Tramadol. The synthesis of Tramadol involves a Grignard reaction where 2-[(dimethylamino)methyl]cyclohexanone, the ketone precursor to this compound, reacts with 3-methoxyphenylmagnesium bromide. This transformation highlights the importance of the aminomethylcyclohexanone framework in constructing the final drug molecule. The corresponding amino alcohol, this compound, can be involved in related synthetic pathways and further chemical modifications.

The chemical transformations of this compound and its derivatives are diverse. The hydroxyl group can undergo oxidation to form the corresponding ketone, or it can be a site for esterification or etherification. The tertiary amine can be quaternized or undergo other modifications. These reactions allow for the introduction of various functional groups and the construction of complex molecular structures.

Table 1: Chemical Transformations in the Synthesis of Tramadol and Related Compounds

Precursor Reagent Transformation Product
2-[(Dimethylamino)methyl]cyclohexanone 3-Methoxyphenylmagnesium bromide Grignard Reaction (±)-cis and (±)-trans-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol (Tramadol)
This compound Oxidizing agent Oxidation 2-[(Dimethylamino)methyl]cyclohexanone

While the primary documented application of this compound is in pharmaceutical synthesis, its structural motifs suggest potential applications as a building block for agrochemical and material science intermediates. Cyclohexane derivatives are found in some herbicides and pesticides. However, specific research detailing the use of this compound in the synthesis of agrochemicals is not widely available in the public domain.

In material science, amino alcohols can be used in the synthesis of polymers and resins. The hydroxyl and amino groups can participate in polymerization reactions to form polyesters, polyamides, or polyurethanes. The cyclohexane ring can impart rigidity and thermal stability to the resulting polymers. Despite these theoretical possibilities, there is limited published research specifically demonstrating the application of this compound in material science.

Potential as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are crucial in asymmetric synthesis for controlling the stereochemical outcome of a reaction. nih.gov Amino alcohols are a well-established class of chiral auxiliaries. acs.org Although this compound is a chiral molecule, there is currently a lack of scientific literature describing its specific use as a chiral auxiliary in asymmetric synthesis. The general principles of using chiral amino alcohols as auxiliaries involve their temporary incorporation into a substrate to direct a stereoselective transformation, followed by their removal. Further research would be needed to explore the potential of optically pure this compound in this capacity.

Exploration as a Ligand in Catalysis

The presence of both a nitrogen and an oxygen atom in this compound makes it a potential bidentate ligand for metal ions. This has led to the exploration of its role in coordination chemistry and catalysis.

Amino alcohols, in general, are known to form stable complexes with various transition metals, acting as bidentate ligands through the nitrogen of the amino group and the oxygen of the hydroxyl group. researchgate.nettandfonline.com This coordination to a metal center forms a stable five-membered chelate ring. wikipedia.org While extensive research on the specific chelation properties and metal complex formation of this compound is limited, the general behavior of amino alcohols suggests that it can coordinate with a range of metal ions. alfa-chemistry.comcdnsciencepub.com The nature of the metal ion and the reaction conditions would influence the stoichiometry and geometry of the resulting complex. tandfonline.com

Transition metal complexes with amino alcohol ligands have been investigated for their catalytic activity in various organic transformations, including oxidation reactions. nih.govnih.gov These complexes can act as catalysts by facilitating electron transfer processes and activating substrates. For instance, iron(III) complexes with amino- and pyrazinecarboxylate-derived ligands have shown catalytic activity in the oxidation of cyclohexanol (B46403) to cyclohexanone (B45756). mdpi.com

Although the catalytic activity of complexes specifically derived from this compound has not been extensively reported, the broader class of transition metal-amino alcohol complexes has shown promise in catalysis. mdpi.comgoogle.com Further research is required to synthesize and evaluate the catalytic performance of metal complexes of this compound in reactions such as the oxidation of alcohols or other organic substrates.

Development of New Synthetic Reagents and Methodologies

The chemical compound this compound serves as a valuable precursor and foundational building block in the exploration of novel synthetic reagents and the advancement of chemical methodologies. Its bifunctional nature, possessing both a tertiary amine and a hydroxyl group on a cyclohexane scaffold, offers versatile reaction pathways for the synthesis of more complex molecules. While not typically a final, standalone reagent, its strategic use as an intermediate is crucial in the development of new chemical entities and synthetic strategies.

The primary route to synthesizing this compound and its analogs is the Mannich reaction, a well-established methodology in organic synthesis. This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, in this case, cyclohexanone, with formaldehyde (B43269) and a secondary amine like dimethylamine (B145610). The straightforwardness of the Mannich reaction makes this class of aminomethylcyclohexanol derivatives readily accessible for further chemical exploration.

Research into derivatives of this compound highlights its role in expanding the toolbox of synthetic chemistry. For instance, the structural framework of this compound is a key component in the synthesis of more elaborate molecules with significant biological activities. Modifications to the core structure, such as the introduction of aryl groups, have been a focal point in the development of new pharmaceutical compounds.

The chemical reactivity of this compound allows for a range of transformations that can lead to the creation of new compounds, which in turn can be used in various synthetic applications. These reactions underscore the potential of this compound as a starting material for developing new reagents.

Table 1: Synthetic Transformations of this compound and its Analogs

Reaction TypeReagentsProduct TypePotential Application
OxidationOxidizing agents (e.g., potassium permanganate)Ketones or aldehydesIntermediates for further functionalization
ReductionReducing agents (e.g., sodium borohydride)Cyclohexanol derivativesCreation of stereoisomers
SubstitutionElectrophiles (e.g., alkyl halides)Quaternary ammonium (B1175870) saltsModification of biological activity
EsterificationAlcoholsEstersProdrug synthesis, modification of solubility
Grignard ReactionAryl magnesium halidesAryl-substituted cyclohexanolsSynthesis of complex pharmaceutical agents

The development of methodologies to synthesize specific stereoisomers of related compounds, such as (±)-cis-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols, demonstrates the importance of this chemical scaffold in advancing asymmetric synthesis. While these studies may not use this compound directly as the starting material, they build upon the fundamental chemistry of aminocyclohexanols. The exploration of reaction conditions to control diastereoselectivity in these syntheses contributes to the broader field of synthetic methodology.

Furthermore, the synthesis of various isomers of related aminocyclohexanols, such as dibenzylamino-1-methylcyclohexan-1-ol, and their unequivocal stereochemical assignment through advanced analytical techniques, provides a valuable library of chiral building blocks for drug discovery and development. This systematic approach to creating and characterizing a series of related compounds is a key aspect of developing new methodologies for accessing diverse chemical space.

Conclusion and Future Research Directions

Summary of Current Understanding of 1-[(dimethylamino)methyl]cyclohexan-1-ol Chemistry

The current understanding of this compound is primarily as a member of the aminomethylcyclohexanol class of compounds. Its synthesis is generally achieved through a Mannich reaction, which involves the condensation of cyclohexanone (B45756), formaldehyde (B43269), and dimethylamine (B145610). This method is a common and effective way to produce such amino alcohols. The structure of this compound, featuring a tertiary amino group and a hydroxyl group on a cyclohexane (B81311) ring, suggests it has potential as an intermediate in the synthesis of more complex molecules. The presence of both a basic nitrogen atom and a hydroxyl group makes it a bifunctional molecule, which can be a valuable characteristic in organic synthesis. Research into similar compounds, such as 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, has demonstrated the utility of this structural motif in the development of pharmacologically active agents. nih.govchemicalbook.com

Identification of Knowledge Gaps and Untapped Research Avenues

Despite the straightforward synthetic route, there are significant knowledge gaps in the scientific literature concerning this compound. There is a lack of detailed studies on its specific reaction kinetics, thermodynamic properties, and comprehensive spectroscopic characterization. The stereochemistry of the compound, while likely a racemic mixture resulting from the synthesis, has not been extensively studied, and methods for enantioselective synthesis are not well-documented.

Furthermore, the full range of its chemical reactivity remains largely unexplored. While it can be inferred that the compound will undergo reactions typical of tertiary amines and tertiary alcohols, specific studies on these transformations are scarce. The potential for this compound to act as a ligand in coordination chemistry or as an organocatalyst has not been thoroughly investigated. These unexplored areas represent significant opportunities for future research to uncover the unique chemical properties and potential applications of this compound.

Future Prospects in Advanced Synthesis and Catalysis

The future for this compound in advanced synthesis and catalysis appears promising. There is considerable scope for the development of novel and more efficient synthetic methodologies. Future research could focus on optimizing the Mannich reaction conditions to improve yield and purity, as well as exploring alternative, greener synthetic routes. A particularly interesting avenue would be the development of stereoselective syntheses to access enantiomerically pure forms of the compound, which could be valuable for applications in asymmetric catalysis and medicinal chemistry.

In the field of catalysis, this compound could be investigated as a ligand for transition metal-catalyzed reactions. The presence of both a nitrogen and an oxygen donor atom allows for the formation of stable chelate complexes with a variety of metal centers. These complexes could be screened for catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. Additionally, the compound itself could be explored as an organocatalyst, leveraging its basic and nucleophilic properties to promote chemical reactions.

Potential for Derivatization in Novel Chemical Applications

The bifunctional nature of this compound provides a versatile platform for the synthesis of a wide array of derivatives with potential applications in various fields of chemistry. The hydroxyl group can be readily converted into ethers, esters, or halides, allowing for the introduction of diverse functionalities. These modifications could be used to fine-tune the steric and electronic properties of the molecule for specific applications.

The tertiary amino group can be quaternized to form ammonium (B1175870) salts, which could have applications as phase-transfer catalysts or ionic liquids. Furthermore, the amino group can direct reactions to specific positions on the cyclohexane ring. The combination of modifications at both the hydroxyl and amino groups could lead to the creation of novel bifunctional molecules with unique reactivity and properties. These derivatives could find use as building blocks in the synthesis of complex organic molecules, as novel ligands for catalysis, or as probes for studying biological systems. The systematic exploration of the derivatization of this compound holds significant potential for the discovery of new and valuable chemical entities.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-[(dimethylamino)methyl]cyclohexan-1-ol, and how do reaction conditions influence yield?

  • The compound is typically synthesized via alkylation of cyclohexanone derivatives with dimethylamine precursors. For example, iridium-catalyzed deoxygenation of tertiary cycloalkanols (e.g., 4-(tert-butyl)-1-(4-(dimethylamino)phenyl)cyclohexan-1-ol) can produce stereoselective products under optimized conditions (e.g., 5 mol% [Ir(cod)Cl]₂, 10 mol% PPh₃, 1.5 equiv PMHS in toluene at 80°C) . Hydrogenation of nitrile intermediates using Co-NiO dual catalysts is another route, though yields depend on temperature and pressure control .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • ¹H/¹³C NMR is critical for confirming the cyclohexane backbone and dimethylamino substitution. For instance, cyclohexanol derivatives show distinct signals for axial/equatorial protons (δ ~1.0–2.5 ppm) and hydroxyl groups (δ ~1.5–2.0 ppm) . HR-MS (EI or ESI) validates molecular weight and fragmentation patterns, as demonstrated for analogs like trans-4-(tert-butyl)-1-(4-(dimethylamino)phenyl)cyclohexan-1-ol (observed [M+H]⁺: 276.2318 vs. calculated: 276.2322) .

Q. How does the dimethylamino group influence the compound’s solubility and reactivity?

  • The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) via hydrogen bonding and dipole interactions. In acidic conditions, the amine can protonate, increasing aqueous solubility. Reactivity is modulated by the nucleophilic dimethylamino group, which participates in alkylation or Michael addition reactions, while the hydroxyl group enables esterification or oxidation .

Advanced Research Questions

Q. What stereoelectronic factors govern the stereoselective deoxygenation of this compound derivatives in iridium-catalyzed reactions?

  • Stereoselectivity arises from the alignment of σ*(C–O) orbitals with the iridium catalyst’s d-orbitals during C–O bond cleavage. DFT calculations show that axial hydroxyl groups in chair-configured cyclohexanols favor transition states with lower activation energy (ΔG‡ ~22 kcal/mol), leading to >95% retention of configuration in products .

Q. How do computational models predict the biological interactions of this compound with serotonin/norepinephrine transporters?

  • Molecular docking studies of analogs (e.g., venlafaxine) reveal that the dimethylamino group forms salt bridges with Asp98 in the serotonin transporter (SERT), while the cyclohexanol hydroxyl interacts with Tyr95 via hydrogen bonding. MD simulations suggest that ring size (cyclohexane vs. cyclopentane) affects binding pocket accommodation, with larger rings reducing conformational flexibility .

Q. In comparative studies, how does the cyclohexane ring size impact the compound’s pharmacokinetic profile relative to smaller-ring analogs?

  • Cyclohexane derivatives exhibit longer half-lives (t₁/₂ ~12–15 hrs) compared to cyclopentane analogs (t₁/₂ ~8–10 hrs) due to reduced metabolic oxidation. Ring size also influences logP values: cyclohexanol derivatives (logP ~1.8) are more lipophilic than cyclopentanol analogs (logP ~1.2), enhancing blood-brain barrier penetration .

Methodological Considerations

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Discrepancies in IC₅₀ values (e.g., SERT inhibition ranging from 10–50 nM) may stem from assay variability (e.g., radioligand vs. fluorescence-based). Standardizing protocols (e.g., uniform cell lines, buffer pH) and validating via orthogonal methods (SPR, ITC) improve reproducibility .

Q. How are kinetic isotope effects (KIEs) utilized to probe reaction mechanisms in the synthesis of this compound?

  • KIEs (e.g., kH/kD > 1.5) in iridium-catalyzed deoxygenation indicate a concerted C–O bond cleavage and hydride transfer mechanism. Isotopic labeling of the hydroxyl group (¹⁸O) further confirms retention of configuration via intramolecular hydride shift .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.